2-Méthyl-3-(phénoxymethyl)aniline

Vue d'ensemble

Description

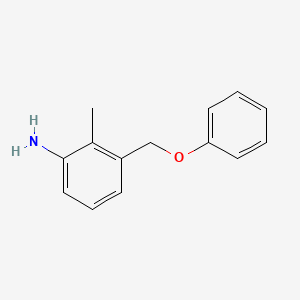

2-Methyl-3-(phenoxymethyl)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-3-(phenoxymethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(phenoxymethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Synthèse de composés bioactifs

« 2-Méthyl-3-(phénoxymethyl)aniline » est un intermédiaire précieux en chimie médicinale pour la synthèse de composés bioactifs. Sa structure unique permet la création de bases de Schiff, qui sont cruciales dans le développement de produits pharmaceutiques avec une large gamme d'activités biologiques, notamment des propriétés antibactériennes, antifongiques et anticancéreuses . La capacité du composé à subir des réactions faciles avec des aldéhydes ou des cétones pour former des bases de Schiff en fait un outil polyvalent dans la découverte et la conception de médicaments.

Science des matériaux : Synthèse de polymères avancés

En science des matériaux, « this compound » trouve des applications dans la synthèse de polymères avancés. Son noyau phényle peut être incorporé dans les chaînes de polymères pour modifier les propriétés physiques telles que la stabilité thermique, la résistance mécanique et la résistance chimique. Cela en fait un élément essentiel dans la création de matériaux haute performance pour diverses applications industrielles.

Synthèse organique : Réactions de N-alkylation

Ce composé joue un rôle important en synthèse organique, en particulier dans les réactions de N-alkylation. Il peut être utilisé pour introduire des groupes méthyle dans des dérivés de l'aniline, une transformation qui est souvent utilisée pour augmenter la lipophilie des composés, améliorant ainsi leur accessibilité biologique . Le processus de méthylation est facilité par les réactions modernes d'autotransfert d'hydrogène, offrant une alternative plus verte aux méthodes traditionnelles.

Catalyse : Processus catalysés par les métaux de transition

« this compound » est également instrumental en catalyse, en particulier dans les processus catalysés par les métaux de transition. Il peut agir comme un ligand pour les complexes de ruthénium cyclometallés, qui sont des catalyseurs efficaces pour la méthylation des anilines avec du méthanol. Ces systèmes catalytiques sont précieux pour leurs conditions de réaction douces et leur praticité dans diverses applications synthétiques .

Pharmacologie : Développement d'agents thérapeutiques

Les caractéristiques structurales de « this compound » le rendent approprié pour le développement d'agents thérapeutiques. Son incorporation dans des complexes métalliques de bases de Schiff a montré qu'elle renforçait et améliorait les activités biologiques de ces composés, conduisant à des applications potentielles dans le traitement de maladies telles que la tuberculose, le paludisme et le diabète .

Chimie verte : Processus chimiques durables

Enfin, la pertinence du composé en chimie verte ne peut être surestimée. Il est impliqué dans des voies de synthèse qui visent des processus chimiques plus durables et respectueux de l'environnement. Cela inclut son utilisation dans des réactions qui minimisent les déchets, évitent les réactifs toxiques et utilisent des ressources renouvelables, s'alignant sur les principes de la chimie verte pour réduire l'impact environnemental de la fabrication chimique .

Mécanisme D'action

Target of Action

It is known that aniline and its derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

It is known that the suzuki–miyaura cross-coupling reaction, in which aniline derivatives are often used, plays a crucial role in the synthesis of various organic compounds .

Pharmacokinetics

Aniline and its derivatives are known to undergo metabolic activation via n-hydroxylation .

Result of Action

Aniline and its derivatives are known to be involved in the formation of new carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 2-Methyl-3-(phenoxymethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups .

Activité Biologique

2-Methyl-3-(phenoxymethyl)aniline, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 229.28 g/mol

- IUPAC Name : 2-methyl-3-(phenoxymethyl)aniline

- Canonical SMILES : CC1=C(C=CC=C1)C(COC2=CC=CC=C2)=N

Biological Activity Overview

2-Methyl-3-(phenoxymethyl)aniline has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates that derivatives of aniline compounds can have cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Some studies have linked phenoxy derivatives to neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

The biological activity of 2-Methyl-3-(phenoxymethyl)aniline is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as nitric oxide synthase (NOS), which is implicated in neurodegenerative disorders .

- Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal signaling pathways .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various aniline derivatives found that 2-Methyl-3-(phenoxymethyl)aniline demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Cytotoxicity and Anticancer Studies

In vitro assays using human cancer cell lines revealed that 2-Methyl-3-(phenoxymethyl)aniline exhibits cytotoxic effects. The compound was tested against various cancer types, including breast and colon cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research on similar phenoxy-containing compounds has suggested potential neuroprotective effects through the modulation of oxidative stress pathways. A study indicated that these compounds could reduce neuronal cell death in models of oxidative injury.

Propriétés

IUPAC Name |

2-methyl-3-(phenoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-12(6-5-9-14(11)15)10-16-13-7-3-2-4-8-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOUJMKWJRFKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.